
Acide 3-(3-méthylbutoxy)benzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “3-(3-methylbutoxy)benzoic Acid” involves the esterification of 3-methylbutanol and benzoic acid. It is used as an intermediate in the synthesis of pharmaceuticals and other compounds.
Molecular Structure Analysis
The molecular formula of “3-(3-methylbutoxy)benzoic Acid” is C12H16O3 . The structure contains a benzoic acid moiety and a 3-methylbutoxy group attached to the benzene ring .
Applications De Recherche Scientifique
Blocs de construction de la synthèse organique
En tant que composé organique avec un groupe fonctionnel acide benzoïque, il sert de bloc de construction en synthèse organique . Il peut être utilisé pour créer une variété de molécules complexes pour les produits pharmaceutiques et les agrochimiques.
Recherche en protéomique
Ce composé est utilisé dans la recherche en protéomique en tant que biochimique spécialisé . Ses propriétés peuvent aider à comprendre les interactions et les fonctions des protéines, ce qui est crucial pour la découverte de médicaments et la recherche biologique.
Science des matériaux
En science des matériaux, l'acide 3-(3-méthylbutoxy)benzoïque contribue au développement de nouveaux matériaux avec des propriétés thermiques et mécaniques spécifiques, potentiellement utiles pour les revêtements et les applications de nanotechnologie .
Synthèse chimique
L'acide est impliqué dans les processus de synthèse chimique où il peut agir comme un intermédiaire ou un catalyseur . Cela peut conduire à la production de divers produits chimiques, notamment des colorants, des résines et d'autres polymères.
Chromatographie
En raison de sa structure unique, il peut être utilisé en chromatographie comme un standard ou un dérivé pour la séparation de mélanges complexes .
Recherche analytique
En recherche analytique, les scientifiques utilisent ce composé pour développer de nouvelles méthodes analytiques permettant de détecter et de quantifier les substances au sein d'un mélange .
Applications biochimiques
Enfin, l'this compound trouve son utilité dans les applications biochimiques, en particulier dans l'étude des voies métaboliques et de la cinétique enzymatique .
Mécanisme D'action
Target of Action
This compound is structurally similar to benzoic acid, which is known to have antimicrobial properties . .
Mode of Action
The mode of action of 3-(3-methylbutoxy)benzoic Acid is not fully understood at this time. As a derivative of benzoic acid, it may share some of its properties. Benzoic acid is known to inhibit the growth of fungi and some bacteria by disrupting their internal pH balance . .
Biochemical Pathways
Benzoic acid, a structurally similar compound, is known to be involved in the shikimate pathway for the biosynthesis of phenolic acids . It’s also involved in the β-oxidative pathway . .
Pharmacokinetics
The molecular weight of this compound is 208.25364 , which may influence its absorption and distribution
Result of Action
Given its structural similarity to benzoic acid, it may have antimicrobial properties . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and presence of other compounds can affect the activity of 3-(3-methylbutoxy)benzoic Acid. For example, benzoic acid’s antimicrobial activity is known to be more effective at lower pH levels . .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(3-methylbutoxy)benzoic Acid in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available from chemical suppliers. In addition, 3-(3-methylbutoxy)benzoic Acid has been found to have a variety of biological activities, making it a useful tool for investigating the mechanism of action of various compounds. However, there are some limitations to the use of 3-(3-methylbutoxy)benzoic Acid in laboratory experiments. It is a relatively unstable compound, and is prone to hydrolysis under basic conditions. In addition, 3-(3-methylbutoxy)benzoic Acid has a relatively low solubility in water, making it difficult to use in aqueous solutions.
Orientations Futures
The potential therapeutic applications of 3-(3-methylbutoxy)benzoic Acid are an area of active research. Further studies are needed to investigate the mechanism of action of 3-(3-methylbutoxy)benzoic Acid in various biological systems. In addition, more research is needed to explore the potential therapeutic applications of 3-(3-methylbutoxy)benzoic Acid, including the treatment of inflammatory diseases, the modulation of ion channels, and the prevention of cancer. Finally, further studies are needed to investigate the potential toxicity of 3-(3-methylbutoxy)benzoic Acid and to develop safe and effective delivery systems for its use in clinical trials.
Méthodes De Synthèse
3-(3-methylbutoxy)benzoic Acid can be synthesized in a two-step process. In the first step, benzoic acid is reacted with methylbutylchloride in the presence of an anhydrous solvent such as dichloromethane. This reaction produces 3-chloro-3-methylbutoxybenzoic acid as the major product. In the second step, the 3-chloro-3-methylbutoxybenzoic acid is reacted with sodium hydroxide in aqueous solution to yield 3-(3-methylbutoxy)benzoic Acid as the final product.
Propriétés
IUPAC Name |
3-(3-methylbutoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)6-7-15-11-5-3-4-10(8-11)12(13)14/h3-5,8-9H,6-7H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCWIVDRDZHCRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406531 |
Source


|
| Record name | 3-(3-methylbutoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128161-60-4 |
Source


|
| Record name | 3-(3-methylbutoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



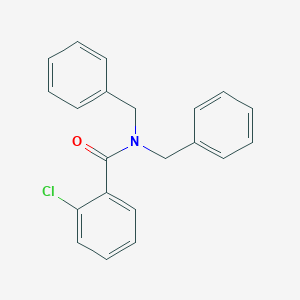

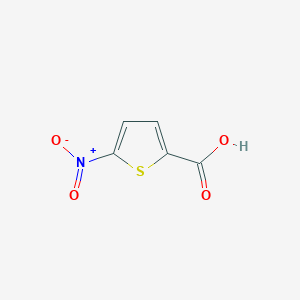
![3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride](/img/structure/B180941.png)

![(4-Nitrophenyl)methyl 3-methylidene-5,8-dioxo-7-[(2-phenoxyacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B180945.png)
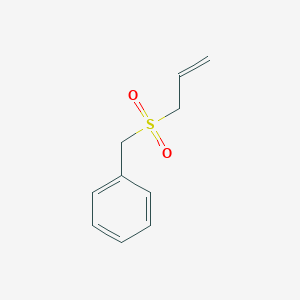

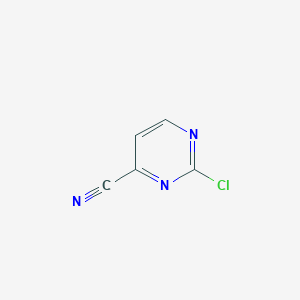

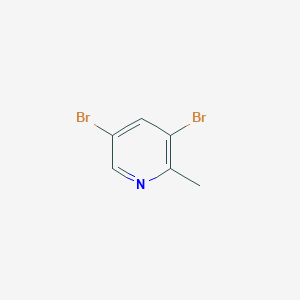
![Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate](/img/structure/B180955.png)